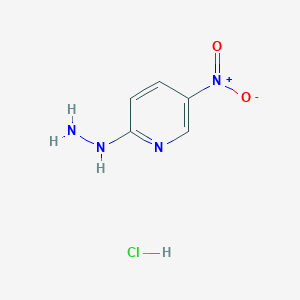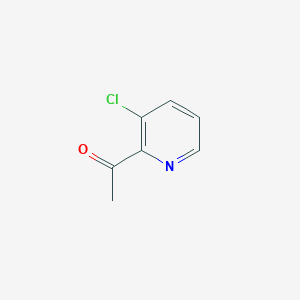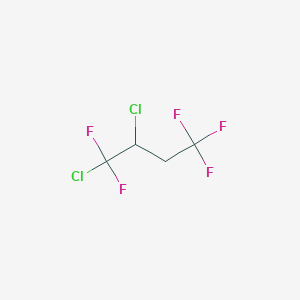
5-Bromo-2-(3,4-dimethoxyphenyl)pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of Antifolates : 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine derivatives have been synthesized for potential use as inhibitors of dihydrofolate reductase, which is significant in cancer research and treatment (Gangjee, Devraj, & Lin, 1991).
- Suzuki Cross-Coupling Reactions : This compound plays a role in Suzuki cross-coupling reactions, a widely used method for creating carbon-carbon bonds in organic chemistry (Ahmad et al., 2017).
- Preparation of Heterocyclic Systems : It is used for synthesizing various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials (Bogolyubov, Chernysheva, & Semenov, 2004).
Biological and Pharmaceutical Research
- Anticancer Research : Derivatives of this compound have been synthesized and evaluated for their potential anticancer properties (Rostom, Faidallah, & Al-Saadi, 2011).
- Dopamine Receptor Study : Analogs of this compound have been prepared and tested for their affinity towards dopamine receptors, aiding in neuroscience research (Mach et al., 2003).
- Antimicrobial Studies : Some derivatives have been characterized for their antimicrobial activities, contributing to the search for new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Photophysical and Electrochemical Studies
- Spectroscopic Characterization : The compound has been characterized using various spectroscopic methods, aiding in the understanding of its physical and chemical properties (Vural & Kara, 2017).
- Electrochemical Applications : Studies have explored its potential use in electrochemical applications, like sensors or photovoltaic devices (O'Brien et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This interaction affects normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit ache activity . This inhibition disrupts the transmission of neural pulses, affecting both mammalian and fish behavior .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic nervous system by inhibiting ache activity . This inhibition disrupts the transmission of neural pulses, leading to various physiological effects .
Result of Action
Similar compounds have been shown to cause dramatic behavioral changes and body movement impairment due to their inhibition of ache activity .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be affected by factors such as temperature , pH, and the presence of other chemical substances.
Eigenschaften
IUPAC Name |
5-bromo-2-(3,4-dimethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJOPZAMOGDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


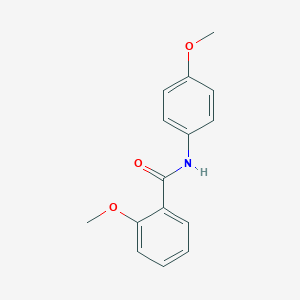
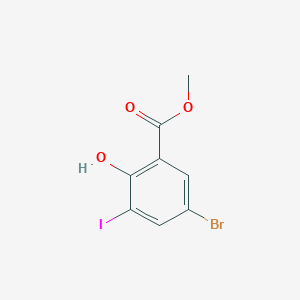

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)
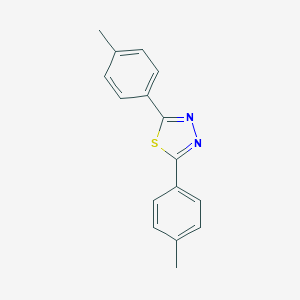
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)
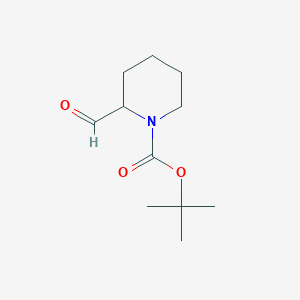
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
